1-(Benzenesulfonyl)-6-methyl-indole
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Overview
Description
1-(Benzenesulfonyl)-6-methyl-indole is an organic compound that belongs to the class of sulfonyl indoles. This compound is characterized by the presence of a benzenesulfonyl group attached to the nitrogen atom of the indole ring, with a methyl group at the sixth position of the indole. The unique structure of this compound makes it a valuable entity in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzenesulfonyl)-6-methyl-indole typically involves the sulfonylation of 6-methylindole. One common method is the reaction of 6-methylindole with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature. The reaction can be represented as follows:
6-Methylindole+Benzenesulfonyl chloride→this compound
Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors to ensure better control over reaction conditions and higher yields. Additionally, the use of catalysts to enhance the reaction rate and selectivity might be employed.
Chemical Reactions Analysis
Types of Reactions: 1-(Benzenesulfonyl)-6-methyl-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfonamide derivatives.
Substitution: Formation of various substituted indole derivatives.
Scientific Research Applications
1-(Benzenesulfonyl)-6-methyl-indole has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(Benzenesulfonyl)-6-methyl-indole involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the inhibition of their activity. This interaction can affect various biochemical pathways, making the compound a potential candidate for therapeutic applications.
Comparison with Similar Compounds
- 1-(Benzenesulfonyl)-indole
- 1-(Benzenesulfonyl)-2-methyl-indole
- 1-(Benzenesulfonyl)-3-methyl-indole
Uniqueness: 1-(Benzenesulfonyl)-6-methyl-indole is unique due to the specific positioning of the methyl group at the sixth position of the indole ring. This structural feature can influence the compound’s reactivity and interaction with biological targets, distinguishing it from other similar compounds.
Properties
IUPAC Name |
1-(benzenesulfonyl)-6-methylindole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2S/c1-12-7-8-13-9-10-16(15(13)11-12)19(17,18)14-5-3-2-4-6-14/h2-11H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQRSDXYBBXZHAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=CN2S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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